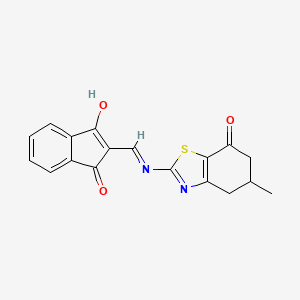

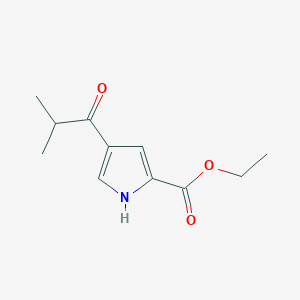

![molecular formula C5H3ClF3NO3S B2893533 [5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride CAS No. 2253629-87-5](/img/structure/B2893533.png)

[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride is a useful research compound. Its molecular formula is C5H3ClF3NO3S and its molecular weight is 249.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Properties in Ionic Liquids

Research by Su, Winnick, and Kohl (2001) explored the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid. This study highlights the potential cathode applications in battery technologies, demonstrating the reversible intercalation of sodium into the vanadium pentoxide film. This property is crucial for energy storage and conversion in batteries (Su, Winnick, & Kohl, 2001).

Synthesis of Heterocyclic Compounds

Sasaki, Ohno, and Ito (1984) investigated the synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole and binucleophilic reagents. Their work contributes to the development of new heterocyclic compounds, which have broad applications in pharmaceuticals and agrochemicals (Sasaki, Ohno, & Ito, 1984).

Development of Herbicides

Nakatani et al. (2016) explored the synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivatives. Their research led to the development of pyroxasulfone, a novel pre-emergence herbicide with excellent activity against grass and broadleaf weeds. This showcases the use of methanesulfonyl derivatives in agriculture (Nakatani et al., 2016).

Synthesis of RNA-Cleaving DNA Enzymes

Choi et al. (2000) conducted research on the synthesis and NMR studies of the RNA-cleaving DNA enzyme. Their study provides insights into the use of methanesulfonyl chloride derivatives in molecular biology and biochemistry, particularly in the manipulation of nucleic acids (Choi, Han, Lee, Suh, & Choi, 2000).

Synthesis of Allenecarboxylates

Ivanov, Parushev, and Christov (2014) investigated the electrophilic cyclization and addition reactions of 4-sulfinylated or 4-sulfonylated allenecarboxylates. Their work contributes to the field of organic synthesis, particularly in the creation of complex molecular structures with potential applications in pharmaceuticals (Ivanov, Parushev, & Christov, 2014).

Properties

IUPAC Name |

[5-(trifluoromethyl)-1,3-oxazol-4-yl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3NO3S/c6-14(11,12)1-3-4(5(7,8)9)13-2-10-3/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNWYIVDHPVBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

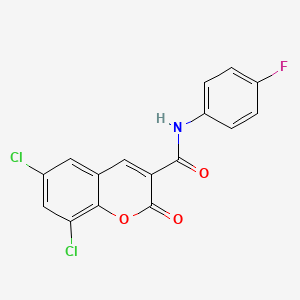

![N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2893450.png)

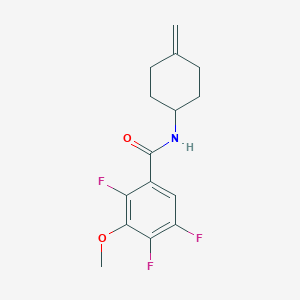

![3-{[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile](/img/structure/B2893453.png)

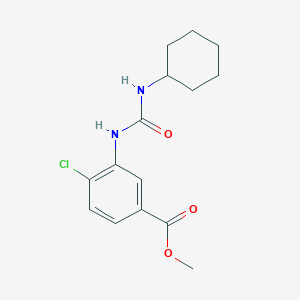

![4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2893455.png)

![3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2893459.png)

![(E)-4-(Dimethylamino)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2893460.png)

![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)